molecular formula C5H2BrClN2O2 B1423410 5-Bromo-2-chloro-4-nitropyridine CAS No. 1082041-27-7

5-Bromo-2-chloro-4-nitropyridine

Cat. No.: B1423410
CAS No.: 1082041-27-7
M. Wt: 237.44 g/mol
InChI Key: WXOVZVORCQADFC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-nitropyridine: is a heterocyclic organic compound with the molecular formula C₅H₂BrClN₂O₂ It is a derivative of pyridine, substituted with bromine, chlorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:

    Nitration: Pyridine is nitrated to introduce the nitro group.

    Halogenation: The nitrated pyridine undergoes halogenation to introduce bromine and chlorine atoms.

For example, a typical synthetic route might involve the nitration of 5-bromo-2-chloropyridine using nitric acid and sulfuric acid, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 5-bromo-2-chloro-4-aminopyridine.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. This makes it particularly valuable in certain synthetic applications and research contexts .

Properties

IUPAC Name

5-bromo-2-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVZVORCQADFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303103
Record name 5-Bromo-2-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-27-7
Record name 5-Bromo-2-chloro-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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